molecular formula C19H37NO3 B11080555 Undecanoic acid isopropyl ester, 10-hydroxy-11-piperidin-1-yl-

Undecanoic acid isopropyl ester, 10-hydroxy-11-piperidin-1-yl-

Cat. No.: B11080555
M. Wt: 327.5 g/mol
InChI Key: MQCQQTZYYWJWBF-UHFFFAOYSA-N
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Description

Isopropyl 10-hydroxy-11-piperidinoundecanoate: is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of isopropyl 10-hydroxy-11-piperidinoundecanoate involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst, such as a nickel or rhodium catalyst, to facilitate the cyclization process .

Industrial Production Methods: : Industrial production of piperidine derivatives, including isopropyl 10-hydroxy-11-piperidinoundecanoate, often involves large-scale cyclization reactions using cost-effective and efficient methods. The use of multicomponent reactions and hydrogenation processes are common in industrial settings to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: : Isopropyl 10-hydroxy-11-piperidinoundecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines .

Scientific Research Applications

Isopropyl 10-hydroxy-11-piperidinoundecanoate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of isopropyl 10-hydroxy-11-piperidinoundecanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular signaling and metabolic pathways. Detailed studies on its mechanism of action are essential for understanding its biological activity and potential therapeutic applications .

Comparison with Similar Compounds

Isopropyl 10-hydroxy-11-piperidinoundecanoate can be compared with other piperidine derivatives to highlight its uniqueness. Similar compounds include:

The uniqueness of isopropyl 10-hydroxy-11-piperidinoundecanoate lies in its specific functional groups and the resulting biological activity, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C19H37NO3

Molecular Weight

327.5 g/mol

IUPAC Name

propan-2-yl 10-hydroxy-11-piperidin-1-ylundecanoate

InChI

InChI=1S/C19H37NO3/c1-17(2)23-19(22)13-9-6-4-3-5-8-12-18(21)16-20-14-10-7-11-15-20/h17-18,21H,3-16H2,1-2H3

InChI Key

MQCQQTZYYWJWBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCCCCCCCC(CN1CCCCC1)O

Origin of Product

United States

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